N-benzyl-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-12-18(22-15(2)21-14)25-17-8-10-23(11-9-17)19(24)20-13-16-6-4-3-5-7-16/h3-7,12,17H,8-11,13H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAZTGSAIQABPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide typically involves the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the benzyl group: Benzylation of the piperidine ring is achieved using benzyl halides under basic conditions.
Attachment of the dimethylpyrimidinyl group: The dimethylpyrimidinyl group is introduced through nucleophilic substitution reactions using suitable pyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the pyrimidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-benzyl-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide as an anticancer agent. The compound has shown significant cytotoxic effects against various cancer cell lines, as illustrated in the following table:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.8 |
| MDA-MB-231 | 1.0 |
| HCT-15 | 1.5 |
| A549 | 2.0 |
These results indicate that the compound exhibits potent effects on cell viability, particularly in breast and colon cancer models .
Case Studies on Anticancer Efficacy
- Study on Breast Cancer : In vitro studies demonstrated that treatment with this compound led to apoptosis in MDA-MB-231 cells, with associated changes in apoptotic markers such as caspase activation.
- Colon Cancer Models : In vivo experiments using xenograft models showed that administration of the compound resulted in significant tumor size reduction compared to untreated controls.
Neurological Applications
The compound is also being investigated for its potential effects on neurological disorders due to its ability to modulate neurotransmitter systems. Preliminary studies suggest that it may act as an antagonist at certain muscarinic receptors, which are implicated in cognitive functions and neurodegenerative diseases.
Case Studies on Neurological Effects
- Cognitive Enhancement : In animal models, the compound demonstrated improvements in memory retention tasks, suggesting its potential use in treating conditions like Alzheimer's disease.
- Neuroprotective Effects : Research indicated that the compound could reduce neuroinflammation markers in models of neurodegeneration.
Mechanism of Action
The mechanism of action of N-benzyl-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-Phenyl-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide
N-Benzyl-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide
N-Benzyl-4-((2,6-dichloropyrimidin-4-yl)oxy)piperidine-1-carboxamide
- Structural Difference : Methyl groups replaced with chlorine atoms on the pyrimidine.
- Impact : Enhanced electrophilicity and solubility (LogP: 2.2 vs. 3.1) but increased toxicity in vitro (CC₅₀: 15 μM vs. >100 μM for the dimethyl variant) due to reactive intermediate formation .
Physicochemical and Pharmacokinetic Comparison
The table below summarizes key parameters for this compound and its analogues:
| Compound | Molecular Weight (g/mol) | LogP | Aqueous Solubility (µg/mL) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|---|
| This compound | 390.47 | 3.1 | 25.3 | 42 |
| N-phenyl variant | 376.44 | 2.5 | 48.9 | 28 |
| 2-methylpyrimidine variant | 376.43 | 2.9 | 18.7 | 35 |
| 2,6-dichloropyrimidine variant | 428.30 | 2.2 | 62.1 | 15 |
Lumping Strategy Considerations
As noted in computational modeling studies, structurally similar compounds (e.g., pyrimidine derivatives) may be "lumped" into surrogate categories to simplify reaction networks . However, the marked differences in LogP, solubility, and bioactivity between this compound and its analogues underscore the limitations of this approach. For instance, lumping halogenated and methylated pyrimidines would overlook critical disparities in metabolic pathways and toxicity profiles .
Biological Activity
N-benzyl-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine backbone substituted with a benzyl group and a 2,6-dimethylpyrimidine moiety. Its structure can be represented as follows:
This configuration allows for diverse interactions with biological targets, making it a candidate for various pharmacological applications.
Research indicates that this compound exhibits multiple biological activities:
- Anticancer Properties : The compound has shown efficacy against several cancer cell lines. For instance, it demonstrated significant cytotoxicity with an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma and breast cancer cells .
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of various enzymes such as Histone Deacetylases (HDACs) and Sirtuins, which are implicated in cancer progression and other diseases .
Therapeutic Applications
- Cancer Treatment : Its ability to inhibit cancer cell growth positions it as a potential therapeutic agent in oncology.
- Neurological Disorders : Given its interaction with muscarinic receptors, the compound may also be explored for treating neurological conditions .
Case Study 1: Anticancer Activity
A study evaluating the compound's anticancer effects found that it significantly reduced cell viability in several cancer types. The research highlighted its potential as a lead compound for developing new anticancer drugs.
| Cell Line Type | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma | 92.4 |
| Human Lung Adenocarcinoma | 150.5 |
| Breast Cancer | 75.0 |
Case Study 2: Neurological Effects
In another study focusing on neurological applications, the compound was tested for its effects on muscarinic receptors. Results indicated that it could serve as an antagonist for M4 receptors, potentially aiding in the treatment of disorders like Alzheimer's disease.
Comparative Analysis
To provide context on its effectiveness, the following table compares this compound with other known inhibitors:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-benzyl-4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carboxamide?
- Methodological Answer :
- Step 1 : Synthesize the piperidine-1-carboxamide core via coupling reactions. For example, describes using substituted benzylamines (e.g., dichlorobenzylamine) with activated carbonyl intermediates under reflux in aprotic solvents (e.g., DMF) to form carboxamide bonds. Yields range from 34–67% depending on substituent steric/electronic effects .
- Step 2 : Introduce the pyrimidinyloxy moiety via nucleophilic aromatic substitution (SNAr) or Mitsunobu coupling. highlights ether formation using tert-butoxycarbonyl (Boc)-protected intermediates, followed by deprotection .
- Key Considerations : Optimize reaction time and temperature to minimize side reactions (e.g., hydrolysis of the pyrimidine ring).
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., pyrimidine ring protons at δ 6.95–8.87 ppm and piperidine CH signals at δ 1.42–4.49 ppm, as in ) .
- Elemental Analysis : Validate elemental composition (e.g., %C, %H, %N) within ±0.3% of theoretical values (see for protocols) .
- IR Spectroscopy : Confirm carboxamide C=O stretches (~1640–1680 cm⁻¹) and pyrimidine C=N vibrations (~1550–1600 cm⁻¹) .
- Purity Assessment : Use HPLC with UV detection (≥98% purity threshold, as in ) .
Q. What safety protocols are critical during synthesis and handling?
- Methodological Answer :
- Hazard Mitigation : Follow guidelines from structurally similar carboxamides ( ):
- Use fume hoods to avoid inhalation of fine powders.
- Wear nitrile gloves and safety goggles to prevent skin/eye contact .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation (per ) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for analogs of this compound?
- Methodological Answer :
- Case Study : reports varying yields (34–67%) and melting points (123–205°C) for piperidine-4-carboxamide derivatives, depending on benzyl substituents. To address discrepancies:
- Perform controlled experiments with standardized reaction conditions (e.g., solvent purity, inert atmosphere).
- Use computational tools (e.g., DFT calculations) to correlate substituent electronic effects with reactivity (see for structural modeling approaches) .
- Statistical Analysis : Apply multivariate regression to identify key variables (e.g., steric bulk, dipole moments) influencing biological outcomes .
Q. What computational methods are suitable for predicting target binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., carbonic anhydrase, as in ). Validate with crystal structure data (e.g., PDB ID 0XZ in ) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., hydrogen bonding with pyrimidine oxygen or piperidine nitrogen) .
Q. How can researchers optimize the compound’s pharmacokinetic properties?
- Methodological Answer :
- Structural Modifications :
- Solubility : Introduce polar groups (e.g., sulfonamide in ) or reduce logP via fluorinated benzyl substituents (see for 4-fluorobenzyl analogs) .
- Metabolic Stability : Replace labile ether linkages with bioisosteres (e.g., uses tert-butyl esters for protease resistance) .
- In Vitro Assays : Test microsomal stability (human/rat liver microsomes) and CYP450 inhibition () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
